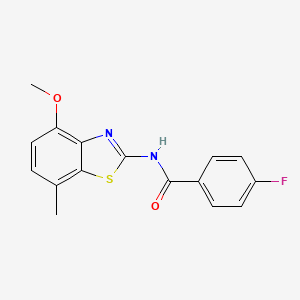

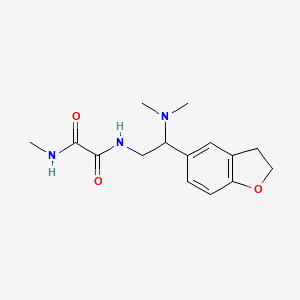

![molecular formula C20H18N2O4S2 B2454803 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide CAS No. 922036-63-3](/img/structure/B2454803.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide” is a synthetic compound . It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals.

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains several functional groups, including an oxazepine ring and a sulfonamide group . The exact structure would need to be confirmed by spectroscopic analysis.Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.43 and a molecular formula of C18 H20 N2 O4 S . It has a logP value of 3.211, a logD value of 3.1917, and a logSw value of -3.7776 . These values suggest certain characteristics about the compound’s solubility and distribution in the body.Applications De Recherche Scientifique

Asymmetric Synthesis

Asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, is achieved by combining chiral phosphoric acids with Ag(I) catalysts. This method facilitates the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond, with high enantiomeric excess (ee). Such derivatives are valuable in the development of chirally pure pharmaceuticals (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis

A biomass-derived strategy has been developed for synthesizing diversified benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepine derivatives. This approach utilizes biomass-derived N-arylated 2-aminophenols for synthesizing these compounds, showcasing an environmentally friendly method in chemical synthesis (Zhang et al., 2015).

Catalytic Enantioselective Reactions

Catalytic enantioselective aza-Reformatsky reactions with dibenzo[b,f][1,4]oxazepines lead to the synthesis of chiral beta-amino esters, preserving optical purity. This process is crucial for creating compounds with specific stereochemistry, which is important in drug design and synthesis (Munck et al., 2017).

Development of Carbonic Anhydrase Inhibitors

Research on [1,4]oxazepine-based primary sulfonamides has shown strong inhibition of human carbonic anhydrases, a crucial enzyme in many physiological processes. This discovery has implications for developing new therapeutic agents (Sapegin et al., 2018).

Asymmetric Transfer Hydrogenation

The first report on asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in water has been documented. This process provides a green and efficient way to produce biologically active dibenzo[b,f][1,4]oxazepines with high enantioselectivity (More & Bhanage, 2017).

Synthesis of Novel N-Heterocycles

The synthesis of novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepines, has been achieved through various innovative methods. These methods contribute to expanding the chemical space in medicinal chemistry and drug discovery (Tayade & Kale, 2016).

Propriétés

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-12-4-7-18-16(10-12)22(3)20(23)15-11-14(6-8-17(15)26-18)21-28(24,25)19-9-5-13(2)27-19/h4-11,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUKYHPZQRTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2454722.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)

amine](/img/structure/B2454728.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2454731.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)

![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)